(2,4-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone
Overview
Description
(2,4-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17F2NO and its molecular weight is 253.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4-difluorobenzoyl)-2-ethylpiperidine is 253.12782049 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Versatile Intermediate for Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions are key steps in producing diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from this diazoketoester (Honey et al., 2012).
Continuous Flow Synthesis for Fluorobenzoic Acid : A continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid demonstrates a facile method for generating this valuable synthetic intermediate in pharmaceutical industry and material science. The process involves a Grignard exchange reaction followed by reaction with gaseous CO2 (Deng et al., 2015).
Material Science Applications
- Photoredox Systems for Catalytic Fluoromethylation : Research on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds offers insights into designing redox-neutral oxidative quenching cycles. These systems show promise for developing new protocols for tri- and difluoromethylation, crucial for pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Environmental Studies Applications
- Parabens in Aquatic Environments : A comprehensive review on the occurrence, fate, and behavior of parabens in aquatic environments highlights their presence in water bodies. Despite treatments that effectively remove them from wastewater, parabens, mainly used as preservatives, persist at low concentrations in effluents and surface waters, posing potential environmental concerns (Haman et al., 2015).
Properties
IUPAC Name |
(2,4-difluorophenyl)-(2-ethylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-2-11-5-3-4-8-17(11)14(18)12-7-6-10(15)9-13(12)16/h6-7,9,11H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEMVAHWDLXMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.